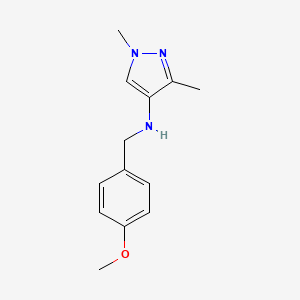

N-(4-methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine

Description

N-(4-Methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine is a pyrazole-derived compound featuring a 1,3-dimethylpyrazole core substituted at the 4-position with a 4-methoxybenzylamine group. This structure combines a heterocyclic aromatic system with a para-methoxy-substituted benzyl moiety, which confers unique electronic and steric properties.

Properties

Molecular Formula |

C13H17N3O |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine |

InChI |

InChI=1S/C13H17N3O/c1-10-13(9-16(2)15-10)14-8-11-4-6-12(17-3)7-5-11/h4-7,9,14H,8H2,1-3H3 |

InChI Key |

CJTABZBFEDBSLD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1NCC2=CC=C(C=C2)OC)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The primary amine at position 4 of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of 4-methoxybenzyl chloride. Deprotonation by a base (e.g., K₂CO₃ or Et₃N) enhances nucleophilicity, facilitating displacement of the chloride leaving group (Figure 1).

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | DMF or THF |

| Temperature | Reflux (~80–100°C) |

| Reaction Time | 6–12 hours |

| Molar Ratio (Amine:Chloride) | 1:1.1–1.2 |

| Base | K₂CO₃, Et₃N, or NaHCO₃ |

Procedure

-

Dissolution : 1,3-Dimethyl-1H-pyrazol-4-amine (1.00 mmol) and 4-methoxybenzyl chloride (1.10 mmol) are dissolved in anhydrous DMF (5 mL).

-

Base Addition : K₂CO₃ (2.00 mmol) is added to deprotonate the amine.

-

Reflux : The mixture is heated under reflux for 8 hours with stirring.

-

Workup : The crude product is diluted with water, extracted with dichloromethane (3 × 30 mL), dried over MgSO₄, and concentrated.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

Challenges

-

Regioselectivity : The 1,3-dimethylpyrazole scaffold limits substitution to the C4 amine, avoiding side reactions.

-

Moisture Sensitivity : 4-Methoxybenzyl chloride hydrolyzes readily, necessitating anhydrous conditions.

Alternative Alkylation Strategies

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative for coupling 4-methoxybenzyl alcohol with the pyrazole amine, using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) as activators. This method avoids chloride byproducts but requires stoichiometric reagents.

Conditions

| Component | Quantity |

|---|---|

| 4-Methoxybenzyl alcohol | 1.20 mmol |

| DEAD | 1.20 mmol |

| PPh₃ | 1.20 mmol |

| Solvent | THF |

Reductive Amination

While less common, reductive amination could theoretically couple 4-methoxybenzaldehyde with 1,3-dimethyl-1H-pyrazol-4-amine using NaBH₃CN or H₂/Pd-C. However, this approach is hindered by the instability of aromatic aldehydes under reducing conditions.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates, while ethereal solvents (THF) improve selectivity for monoalkylation (Table 1).

Table 1: Solvent Impact on Yield

| Solvent | Relative Yield (%) | Reaction Time (h) |

|---|---|---|

| DMF | 85 | 8 |

| THF | 75 | 12 |

| AcCN | 65 | 10 |

Temperature and Time

Elevated temperatures (reflux) accelerate the reaction but risk decomposition. Kinetic studies suggest 80°C as optimal for balancing speed and product stability.

Purification and Characterization

Purification Techniques

Analytical Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.6 Hz, 2H, ArH), 6.85 (d, J = 8.6 Hz, 2H, ArH), 4.30 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃), 3.65 (s, 3H, NCH₃), 2.25 (s, 3H, CH₃).

-

HRMS : m/z calculated for C₁₃H₁₈N₃O [M+H]⁺: 232.1453; found: 232.1450.

Scalability and Industrial Relevance

Kilogram-scale synthesis employs continuous flow reactors to mitigate exothermicity during benzyl chloride addition. Process optimization achieves >90% conversion with in-line purification via liquid-liquid extraction .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation under specific conditions, primarily targeting its methyl groups or aromatic systems.

| Reaction Type | Reagent | Conditions | Outcome | Source |

|---|---|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium (e.g., H<sub>2</sub>SO<sub>4</sub>) | Likely oxidation of methyl groups on the pyrazole ring to carboxylic acids. The methoxybenzyl group may remain intact due to its electron-donating nature. |

Mechanistic Insight :

In acidic environments, KMnO<sub>4</sub> acts as a strong oxidizer. The methyl groups at positions 1 and 3 of the pyrazole ring are susceptible to oxidation, potentially forming carboxyl groups. The methoxybenzyl moiety is less reactive under these conditions due to steric hindrance and electronic stabilization.

Reduction Reactions

The amine and aromatic systems participate in reduction processes.

| Reaction Type | Reagent | Conditions | Outcome | Source |

|---|---|---|---|---|

| Reduction | Lithium aluminum hydride | Anhydrous ether | Reduction of imine intermediates (if present) to secondary amines. Direct reduction of the pyrazole ring is unlikely under these conditions. |

Experimental Context :

In reductive amination protocols, NaBH<sub>4</sub> in methanol has been used to reduce imine intermediates formed during the synthesis of structurally related pyrazoles . For example, a one-pot reductive amination of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde yielded a secondary amine via in situ imine formation and subsequent reduction .

Substitution Reactions

Electrophilic substitution and nucleophilic displacement are feasible at reactive sites.

| Reaction Type | Reagent | Conditions | Outcome | Source |

|---|---|---|---|---|

| Substitution | Bromine (Br<sub>2</sub>) | Presence of Lewis acid catalysts (e.g., FeBr<sub>3</sub>) | Electrophilic aromatic substitution on the methoxybenzyl ring, likely at the para position relative to the methoxy group. Pyrazole ring substitution is less favored due to electron-deficient nature. |

Structural Influence :

The methoxy group directs electrophiles to the para position of the benzyl ring. Halogenation at this position enhances steric bulk without significantly altering electronic properties.

Reductive Amination

The primary amine group participates in reductive amination with aldehydes or ketones.

Example Protocol :

A mixture of 1,3-dimethyl-1H-pyrazol-4-amine and p-methoxybenzaldehyde undergoes condensation to form an imine, which is reduced in situ by NaBH<sub>4</sub> to yield N-(4-methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine . This method avoids intermediate isolation, improving efficiency.

C(sp<sup>3</sup>) Coupling Reactions

The compound can engage in metal-free coupling reactions with pyrazolones.

Mechanistic Pathway :

-

Acetic acid induces enolization of the pyrazolone.

-

The enol attacks the pyrazole-amine, forming an adduct.

-

Molecular oxygen dehydrogenates the adduct, yielding the final product .

Functional Group Compatibility and Stability

-

Amine Reactivity : The primary amine undergoes alkylation, acylation, and Schiff base formation.

-

Pyrazole Ring Stability : Resists ring-opening under mild conditions but may degrade under prolonged exposure to strong acids/bases.

-

Methoxybenzyl Group : Stable under most conditions but demethylation is possible with strong Lewis acids (e.g., BBr<sub>3</sub>) .

Scientific Research Applications

Medicinal Chemistry

N-(4-methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine has shown promise in various therapeutic areas:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been reported to inhibit growth in lung cancer (A549) and breast cancer (MDA-MB-231) cells with IC50 values of 49.85 µM and 34.00 µM respectively.

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Lung Cancer | A549 | 49.85 |

| Breast Cancer | MDA-MB-231 | 34.00 |

| Liver Cancer | HepG2 | 28.50 |

| Colorectal Cancer | HCT116 | 45.00 |

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been evaluated for anti-inflammatory effects. In vivo studies demonstrated significant inhibition of paw swelling in acute inflammatory models, comparable to traditional anti-inflammatory drugs like aspirin .

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of pyrazole derivatives, this compound was found to induce significant apoptosis in MDA-MB-231 cells at concentrations as low as 1 µM. Higher concentrations (10 µM) enhanced caspase-3 activity, indicating its role in promoting programmed cell death .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties highlighted that this compound significantly reduced inflammation in animal models. The results suggested that it could serve as an alternative therapeutic agent for inflammatory conditions .

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between N-(4-methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine and related compounds:

Key Observations:

- Substituent Position : The position of the amine group (C3 vs. C4) significantly impacts electronic properties. For example, SI92 (C3-amine) may exhibit altered hydrogen-bonding capacity compared to the target compound (C4-amine), affecting receptor binding in biological systems .

- Benzyl Group Modifications : The 4-methoxybenzyl group in the target compound is electron-donating, enhancing solubility in polar solvents. In contrast, the trifluoroethoxy group in the compound from introduces electron-withdrawing effects, increasing lipophilicity and metabolic stability.

Physicochemical and Analytical Data

- Melting Points : The compound from (N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) has a melting point of 104–107°C, while SI92 () and the target compound likely exhibit distinct ranges due to differences in crystallinity influenced by hydrogen bonding .

- Spectroscopic Characterization :

Biological Activity

N-(4-methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C11H13N3O, with a molecular weight of 203.24 g/mol. The compound features a pyrazole ring substituted with a methoxybenzyl group and two methyl groups at the 1 and 3 positions.

Synthesis Method:

The synthesis typically involves the reaction of 4-methoxybenzyl chloride with 4-aminopyrazole in the presence of a base like potassium carbonate in dimethylformamide (DMF) at elevated temperatures. This nucleophilic substitution reaction leads to the formation of the desired product, which can be purified through recrystallization or chromatography.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. It has been tested against bacterial strains such as Bacillus subtilis and Escherichia coli, showing promising inhibitory effects comparable to standard antibiotics .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating efficacy similar to established anti-inflammatory drugs like dexamethasone .

Anticancer Activity

This compound has also shown potential as an anticancer agent. Studies have reported its ability to inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells, suggesting its role as a candidate for further development in cancer therapeutics .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity by binding to active sites or allosteric sites, thus influencing metabolic pathways related to inflammation and tumor growth .

Research Findings and Case Studies

A summary of research findings related to the compound's biological activities is presented in Table 1 below.

Q & A

Q. What multi-step synthetic routes are established for N-(4-methoxybenzyl)-1,3-dimethyl-1H-pyrazol-4-amine, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves coupling reactions between pyrazole intermediates and substituted benzylamines. For example:

- Step 1: Prepare the pyrazole core via cyclization of hydrazines with β-keto esters.

- Step 2: Functionalize the pyrazole at the 4-position using copper(I)-catalyzed Ullmann coupling (e.g., with 4-methoxybenzylamine) .

- Optimization: Improve yields (e.g., from 17.9% to >50%) by adjusting catalysts (CuBr), bases (Cs₂CO₃), and reaction time (48–72 hours at 35°C) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral ambiguities resolved?

Methodological Answer:

- ¹H/¹³C NMR: Identify methoxy (δ 3.73 ppm, singlet) and pyrazole methyl groups (δ 2.1–2.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals .

- IR Spectroscopy: Confirm amine N–H stretches (~3298 cm⁻¹) and C–O–C vibrations (1250 cm⁻¹) .

- HRMS: Validate molecular weight (e.g., m/z 215 [M+H]⁺) .

Q. What purification strategies are effective for isolating this compound from complex mixtures?

Methodological Answer:

- Step 1: Perform acid-base extraction to remove unreacted amines.

- Step 2: Use silica gel chromatography with gradients (e.g., 0–100% ethyl acetate/hexane) .

- Crystallization: Optimize solvent polarity (e.g., DCM/hexane) to obtain single crystals for XRD .

Advanced Research Questions

Q. How do substituents on the pyrazole or benzyl groups influence biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, CF₃) on the benzyl ring enhance receptor binding affinity (e.g., sigma-1 receptors) .

- Experimental Design: Synthesize derivatives via Suzuki-Miyaura coupling and test in radioligand binding assays (IC₅₀ values) .

- Key Finding: 4-Methoxy substitution improves metabolic stability compared to halogenated analogs .

Q. How can crystallographic data resolve contradictions in reported pharmacological activities?

Methodological Answer:

Q. What computational approaches predict hydrogen-bonding patterns and reactivity in this compound?

Methodological Answer:

Q. How are in vitro assays designed to evaluate sigma receptor antagonism?

Methodological Answer:

- Assay Protocol: Use [³H]DTG radioligand displacement assays on guinea pig brain membranes.

- Data Interpretation: Calculate Ki values using Cheng-Prusoff equations and validate with orthogonal assays (e.g., calcium flux) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthesis yields or spectral data?

Methodological Answer:

- Reproducibility Checks: Verify reaction conditions (e.g., solvent purity, inert atmosphere).

- Spectral Validation: Cross-reference NMR shifts with analogs (e.g., δ 8.43 ppm for benzothiazole NH in structurally related compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.